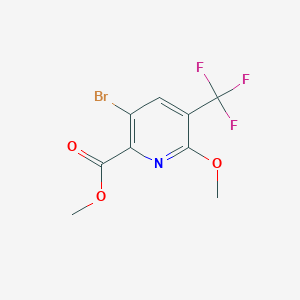

Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate is a halogenated picolinate derivative characterized by a trifluoromethyl group at position 5, a bromine atom at position 3, and a methoxy group at position 6 on the pyridine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of cystic fibrosis transmembrane conductance regulator (CFTR) activators, as evidenced by its structural analogs used in therapeutic research . Its reactivity is influenced by electron-withdrawing groups (Br, CF₃) and the electron-donating methoxy group, making it suitable for cross-coupling reactions and further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst . The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis and in the development of new materials.

Biology: In the study of enzyme interactions and as a probe for biochemical assays.

Industry: Used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to changes in the activity of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

a) Methyl 3-bromo-5-(trifluoromethyl)picolinate

- Key Differences : Lacks the methoxy group at position 6.

- Purity : >97% (commercially available from GLPBIO) .

b) Ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate

- Key Differences : Ethyl ester instead of methyl ester.

- Synthesis : Higher yield (68% vs. 56%) observed when using ethyl chloroformate compared to diethyl carbonate .

- Applications : Used in the synthesis of CFTR activators, highlighting the therapeutic relevance of this scaffold .

c) Methyl 5-Amino-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate

- Key Differences: Amino and trifluoromethanesulfonyloxy groups replace bromine and methoxy.

- Physical Data : IR peaks at 1736 cm⁻¹ (ester C=O) and HRMS [M + Na]⁺ 366.9809 .

- Reactivity: The amino group enhances nucleophilicity, while the sulfonyloxy group acts as a leaving group, enabling divergent reactivity compared to the target compound .

Positional Isomerism

a) Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate

- Key Differences: Bromine and amino groups are swapped (Br at position 6, NH₂ at position 3).

- Purity : >95% (supplied by Key Organics) .

- Impact : Altered electronic distribution may redirect electrophilic attack to position 6 instead of position 3 .

Structural Analogs with Reduced Substitution

a) Methyl 6-(trifluoromethyl)picolinate

- Key Differences : Lacks bromine and methoxy groups.

- Similarity Score : 0.84 (based on structural fingerprints) .

- Applications : Simpler structure may limit utility in complex syntheses but retains CF₃-driven lipophilicity .

Data Table: Comparative Analysis

| Compound Name | Substituents (Positions) | Ester Group | Key Physical Data | Synthesis Yield | Purity | Applications |

|---|---|---|---|---|---|---|

| Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate | 3-Br, 6-OCH₃, 5-CF₃ | Methyl | NMR/HRMS not reported | Not available | Unknown | Pharmaceutical intermediate |

| Methyl 3-bromo-5-(trifluoromethyl)picolinate | 3-Br, 5-CF₃ | Methyl | Purity >97% | Not available | >97% | Research chemical |

| Ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate | 3-Br, 6-OCH₃, 5-CF₃ | Ethyl | – | 68% | – | CFTR activator synthesis |

| Methyl 6-(trifluoromethyl)picolinate | 6-CF₃ | Methyl | – | – | – | Lipophilicity studies |

Research Findings and Implications

- Synthetic Utility : The methoxy group in the target compound enhances regioselectivity in cross-coupling reactions compared to analogs lacking this substituent .

- Stability : Electron-withdrawing groups (Br, CF₃) may increase stability under acidic conditions, whereas the methoxy group could render the compound susceptible to demethylation in harsh environments .

- Commercial Availability : High-purity analogs (e.g., >95–97%) are accessible from suppliers like Key Organics and GLPBIO, underscoring their industrial relevance .

Biological Activity

Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate is a chemical compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure incorporates various functional groups that influence its biological properties.

Biological Activity Overview

This compound has been studied for its potential use in treating respiratory disorders, including cystic fibrosis and chronic obstructive pulmonary disease (COPD). The compound is noted for its ability to enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a crucial protein for ion transport in epithelial cells.

The proposed mechanism involves the restoration or enhancement of CFTR function, which is often impaired in patients with cystic fibrosis. The compound acts as a modulator, improving chloride ion transport across cell membranes, thereby alleviating symptoms associated with respiratory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy and minimizing toxicity.

Key Findings from SAR Studies

- Bromine Substitution : The presence of bromine at the 3-position enhances biological activity, likely due to improved binding affinity to target proteins.

- Methoxy Group : The methoxy group at the 6-position contributes to lipophilicity, facilitating membrane penetration.

- Trifluoromethyl Group : This group significantly affects the electronic properties of the molecule, enhancing its interaction with biological targets .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Respiratory Disorders : In vitro studies demonstrated that this compound could restore CFTR function in cell cultures derived from cystic fibrosis patients. The results indicated a significant increase in chloride ion transport compared to untreated controls.

- Antibacterial Activity : Preliminary data suggest that derivatives of this compound exhibit activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as an antibacterial agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate, and how do reaction conditions influence yield and purity?

This compound is typically synthesized via sequential functionalization of a picolinic acid scaffold. Key steps include:

- Methylation : Esterification of the carboxylic acid group using methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DMAP) .

- Bromination : Electrophilic aromatic substitution (EAS) at the 3-position using bromine or NBS (N-bromosuccinimide), often requiring Lewis acids like FeBr₃ to direct regioselectivity .

- Methoxy and trifluoromethyl introduction : Methoxy groups are introduced via nucleophilic substitution (e.g., using NaOMe), while trifluoromethylation may employ Ruppert–Prakash reagents (TMSCF₃) or transition-metal catalysis .

Critical factors :

- Temperature : Bromination at 0–25°C minimizes side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity for trifluoromethylation.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) achieves >95% purity, as validated by HPLC .

Q. How should researchers characterize this compound, and what analytical techniques are most effective?

Methodological workflow :

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C6, bromo at C3) and trifluoromethyl integration.

- 19F NMR : Verify trifluoromethyl group presence (δ ≈ -60 to -70 ppm) .

Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 328.96 for C₉H₆BrF₃NO₂) .

X-ray Crystallography : Resolves steric effects of the trifluoromethyl group and confirms regiochemistry .

Data interpretation : Discrepancies in NMR splitting (e.g., unexpected coupling) may indicate incomplete bromination or residual starting material. Cross-validate with IR spectroscopy (C=O ester stretch at ~1720 cm⁻¹) .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

Stability :

- Thermal stability : Decomposes above 150°C, releasing CO, CO₂, and NOₓ .

- Light sensitivity : The bromo and trifluoromethyl groups make the compound photosensitive; store in amber vials .

- Moisture : Hydrolyzes slowly in humid conditions; keep desiccated (silica gel) .

Storage :

- Temperature : -20°C for long-term storage; thaw under nitrogen to prevent oxidation .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases (risk of ester hydrolysis) .

Advanced Research Questions

Q. How does the bromo substituent influence reactivity in cross-coupling reactions, and what catalytic systems are optimal?

The bromine at C3 serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki, Buchwald–Hartwig).

- Suzuki–Miyaura : Use Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids (e.g., phenylboronic acid) in THF/water (3:1) at 80°C. Yields >80% are achievable with K₂CO₃ as base .

- Buchwald–Hartwig amination : Employ Pd₂(dba)₃/Xantphos with amines (e.g., morpholine) in toluene at 100°C. Monitor for debromination byproducts via LC-MS .

Challenges : Steric hindrance from the trifluoromethyl group slows transmetallation. Optimize ligand steric bulk (e.g., SPhos vs. XPhos) to enhance turnover .

Q. What strategies mitigate conflicting data in structure-activity relationship (SAR) studies involving this compound?

Case study : Discrepancies in bioactivity (e.g., kinase inhibition) may arise from:

- Impurities : Trace methanol (from synthesis) can quench enzymatic assays. Purity must exceed 98% (validated by GC-MS) .

- Solvent effects : DMSO stock solutions >10 mM may precipitate in aqueous buffers; use sonication for resolubilization .

- Electron-withdrawing effects : The trifluoromethyl group alters electron density, affecting binding. Compare analogs (e.g., 3-chloro vs. 3-bromo derivatives) to isolate electronic vs. steric contributions .

Resolution : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and distinguish false positives .

Q. How can researchers design degradation studies to identify metabolic or environmental transformation products?

Experimental design :

Photolysis : Expose to UV light (254 nm) in acetonitrile/water (1:1); monitor via LC-MS for demethylation or debromination .

Hydrolysis : Reflux in NaOH (1M) to cleave the ester, yielding 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid. Confirm by ¹H NMR loss of the methyl ester peak .

Microsomal stability : Incubate with liver microsomes (human/rat) and NADPH; UPLC-QTOF identifies hydroxylated metabolites .

Key findings : The trifluoromethyl group resents hydrolysis, but bromine is susceptible to nucleophilic displacement (e.g., by glutathione in environmental matrices) .

Properties

Molecular Formula |

C9H7BrF3NO3 |

|---|---|

Molecular Weight |

314.06 g/mol |

IUPAC Name |

methyl 3-bromo-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C9H7BrF3NO3/c1-16-7-4(9(11,12)13)3-5(10)6(14-7)8(15)17-2/h3H,1-2H3 |

InChI Key |

QIHXJYVRPKBKHN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1C(F)(F)F)Br)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.